molecular formula C13H16ClNO4S B112421 Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate CAS No. 287953-54-2

Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate

Cat. No. B112421
M. Wt: 317.79 g/mol
InChI Key: HEGCWAOVTPVFBJ-UHFFFAOYSA-N
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Description

Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate is a chemical compound with the molecular weight of 317.79 . Its IUPAC name is benzyl 4-(chlorosulfonyl)-1-piperidinecarboxylate . The InChI code for this compound is 1S/C13H16ClNO4S/c14-20(17,18)12-6-8-15(9-7-12)13(16)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 .


Molecular Structure Analysis

The InChI code for Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate is 1S/C13H16ClNO4S/c14-20(17,18)12-6-8-15(9-7-12)13(16)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate is a solid at room temperature . It has a molecular weight of 317.79 . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

  • Synthesis and Anti-Bacterial Study of N-Substituted Derivatives :

    • A study by Khalid et al. (2016) explored the synthesis of N-substituted derivatives from Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate. These compounds were screened for their antibacterial properties against Gram-negative and Gram-positive bacteria, showing moderate to significant activity (Khalid et al., 2016).
  • Building Block in Synthesis of Pharmacological Compounds :

    • Rodríguez-Franco and Fernández-Bachiller (2002) described the synthesis of 1-Benzyl-4-chloromethylpiperidine as a building block for potential pharmaceuticals. This compound was used to create N-benzylpiperidine and N-benzylpyrrolidine derivatives (Rodríguez-Franco & Fernández-Bachiller, 2002).
  • Synthesis and Anti-Acetylcholinesterase Activity :

    • Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. These compounds were evaluated for their anti-acetylcholinesterase activity, which is significant for potential treatments of conditions like dementia (Sugimoto et al., 1990).
  • Synthesis of Acetylcholinesterase Inhibitors :

    • Another study by Sugimoto et al. (1992) extended their work on piperidine derivatives as acetylcholinesterase inhibitors. They explored various structural modifications to enhance the activity of these compounds (Sugimoto et al., 1992).
  • Synthesis of Piperidine-4-Carboxylic Acid Derivatives :

    • Ibenmoussa et al. (1998) reported on the synthesis and structural determination of Piperidine-4-carboxylic acid derivatives. These compounds have applications in synthesizing natural products and pharmacologically interesting compounds (Ibenmoussa et al., 1998).
  • Application in Oxindole Synthesis :

    • Magano et al. (2014) described the use of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate in oxindole synthesis via palladium-catalyzed C-H functionalization, which is relevant in medicinal chemistry synthesis (Magano et al., 2014).

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

benzyl 4-chlorosulfonylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c14-20(17,18)12-6-8-15(9-7-12)13(16)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGCWAOVTPVFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620272
Record name Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate

CAS RN

287953-54-2
Record name Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Zhersh, VV Buryanov, OV Karpenko… - …, 2011 - thieme-connect.com
An approach to the synthesis of conformationally restricted saturated heterocyclic sulfonyl chlorides is described. Being guided by the principle of diversity-oriented conformational …
Number of citations: 6 www.thieme-connect.com

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